

Natural occurrence of "1-(3-Hydroxy-4-methylphenyl)ethanone"

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Compound of Interest

Compound Name: 1-(3-Hydroxy-4-methylphenyl)ethanone

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An In-depth Technical Guide to the Natural Occurrence, Properties, and Bioactivity of Hydroxymethylphenyl Ethanones

A Note on Isomeric Specificity: Scientific literature extensively documents the natural occurrence and bioactivity of 1-(4-Hydroxy-3-methylphenyl)ethanone. Conversely, detailed reports on its isomer, **1-(3-Hydroxy-4-methylphenyl)ethanone**, are scarce. This guide will focus on the well-characterized 4-hydroxy-3-methyl isomer as a representative model, providing a robust framework of methodologies and scientific insights directly applicable to the study of related acetophenones.

Introduction

Substituted acetophenones are a class of phenolic compounds that have garnered significant interest in the fields of phytochemistry and pharmacology. 1-(4-Hydroxy-3-methylphenyl)ethanone, a simple phenolic ketone, serves as a compelling case study due to its presence in various plant species and its notable biological activities. This guide provides a comprehensive overview of its natural distribution, biosynthetic origins, methods for its isolation and characterization, and a detailed exploration of its pharmacological potential, with a focus on its antioxidant and antimycobacterial properties.

Chapter 1: Natural Sources and Distribution

1-(4-Hydroxy-3-methylphenyl)ethanone is a volatile phenolic compound that has been identified in several plant species. Its presence is often associated with the characteristic aroma and flavor profiles of the source material. The compound's distribution is not ubiquitous, suggesting specific biosynthetic capabilities within certain plant families.

Plant Species	Family	Common Name	Reference(s)
Coffea arabica L.	Rubiaceae	Hawaiian Green Coffee Beans	[1]
Rehmannia glutinosa	Orobanchaceae	Chinese Foxglove	[2]
Apium graveolens	Apiaceae	Celery	[2]
Gerbera piloselloides	Asteraceae	Gerbera Daisy	[3]

Chapter 2: Biosynthesis

The biosynthesis of 1-(4-Hydroxy-3-methylphenyl)ethanone is believed to originate from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. While the precise enzymatic steps for this specific molecule are not fully elucidated, a plausible pathway can be proposed based on established biochemical transformations.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Through a series of hydroxylation, methylation, and side-chain cleavage reactions, the C6-C3 phenylpropanoid skeleton is shortened to a C6-C2 acetophenone structure.



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Caption: Plausible biosynthetic pathway from L-Phenylalanine.

Chapter 3: Physicochemical Properties and Characterization

Accurate characterization is fundamental to confirming the identity and purity of an isolated natural product. The physicochemical properties of 1-(4-Hydroxy-3-methylphenyl)ethanone are well-defined.

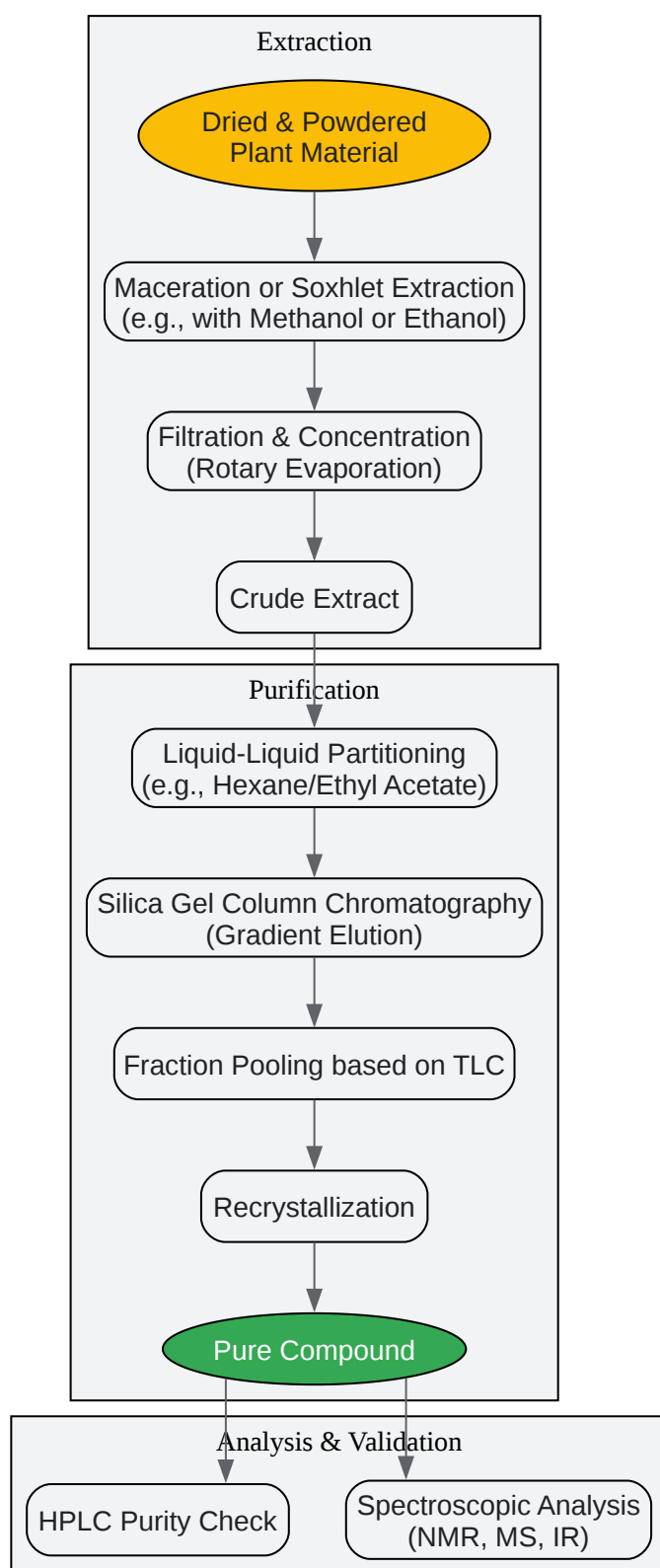
Property	Value	Reference(s)
CAS Number	876-02-8	[4] [5]
Molecular Formula	C ₉ H ₁₀ O ₂	[4]
Molecular Weight	150.17 g/mol	[4]
Appearance	White to off-white crystalline solid	
Melting Point	104-105 °C	[3]
Boiling Point	175 °C @ 1 mmHg	[3]
Solubility	Soluble in alcohol; sparingly soluble in water	[3]

Spectroscopic data are crucial for structural elucidation. Key expected signals include:

- ¹H NMR: Signals corresponding to an acetyl group, an aromatic methyl group, two aromatic protons, and a phenolic hydroxyl proton.
- ¹³C NMR: Resonances for two methyl carbons, several aromatic carbons (including quaternary and protonated), a carbonyl carbon, and a hydroxyl-bearing aromatic carbon.
- IR Spectroscopy: Characteristic absorption bands for a hydroxyl group (O-H stretch), aromatic C-H stretches, a carbonyl group (C=O stretch), and C-C aromatic stretches.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.17) and characteristic fragmentation patterns.[\[6\]](#)

Chapter 4: Isolation and Purification from Natural Sources

The isolation of 1-(4-Hydroxy-3-methylphenyl)ethanone from a plant matrix requires a multi-step process designed to efficiently extract and purify this semi-polar compound. The following protocol provides a robust, self-validating workflow.



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Caption: Generalized workflow for isolation and purification.

Detailed Experimental Protocol:

- Extraction:
 - Rationale: The use of a polar solvent like methanol or ethanol ensures the efficient extraction of phenolic compounds. Maceration is simple, while Soxhlet extraction is more exhaustive.
 - Procedure:
 1. Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 72 hours at room temperature, with occasional agitation.
 2. Filter the mixture through Whatman No. 1 filter paper.
 3. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
- Purification:
 - Rationale: Liquid-liquid partitioning provides an initial fractionation based on polarity. Silica gel chromatography is a powerful technique for separating compounds with different polarities.
 - Procedure:
 1. Suspend the crude extract in water and perform sequential partitioning with n-hexane, chloroform, and ethyl acetate.
 2. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.
 3. Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).
 4. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 95:5 to 70:30).

5. Collect fractions and analyze by TLC. Combine fractions with a high concentration of the target compound.
 6. Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline compound.
- Validation:
 - Rationale: Purity must be confirmed chromatographically, and structure must be elucidated spectroscopically.
 - Procedure:
 1. Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol/water gradient), monitoring with a UV detector.
 2. Confirm the structure by obtaining ^1H NMR, ^{13}C NMR, IR, and MS data and comparing them with literature values.[\[6\]](#)

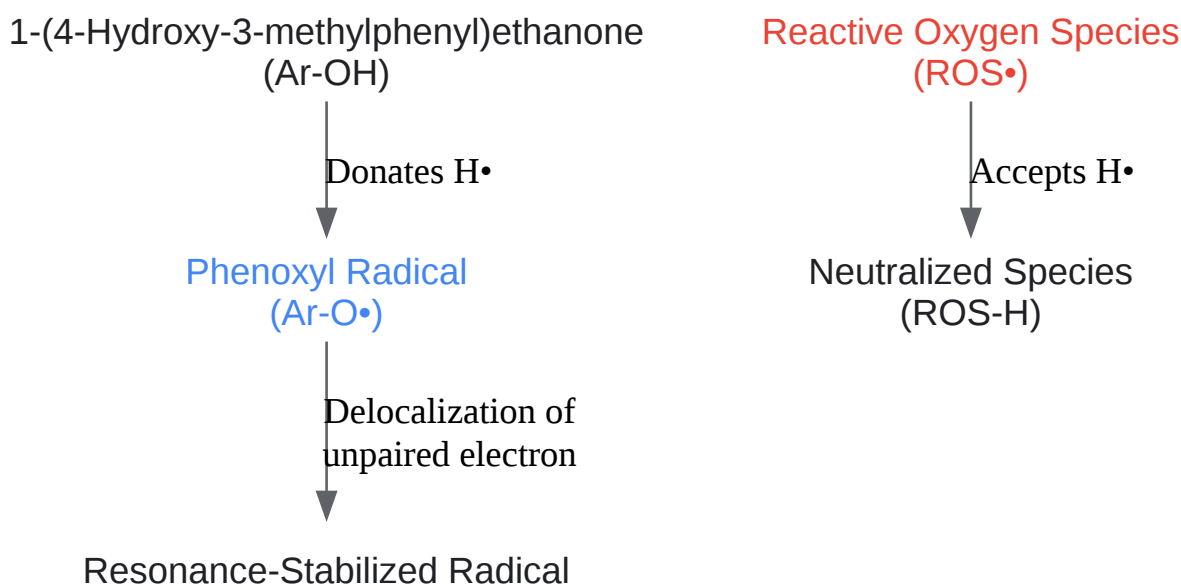
Chapter 5: Biological Activities and Pharmacological Potential

1-(4-Hydroxy-3-methylphenyl)ethanone exhibits a range of biological activities, primarily attributed to its phenolic structure. Its antioxidant and antimycobacterial properties are of particular interest for drug development.

Antioxidant Activity

The compound is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) such as the superoxide radical (O_2^-) and the hydroxyl radical ($\bullet\text{OH}$).[\[1\]](#)[\[7\]](#)

- Mechanism of Action: The primary mechanism is hydrogen atom donation from the phenolic hydroxyl group. This donation stabilizes the free radical, while the resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.



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Caption: ROS scavenging via hydrogen atom donation.

This antioxidant capacity suggests potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation.[7]

Antimycobacterial Activity

1-(4-Hydroxy-3-methylphenyl)ethanone has demonstrated inhibitory activity against *Mycobacterium tuberculosis*. [4] While the precise mechanism is under investigation, several possibilities have been proposed based on studies of this and related compounds.

- Proposed Mechanisms:
 - Receptor Binding: One study suggests the compound may inhibit mycobacterial growth by binding to κ -opioid receptors on the outside of the cells.[4]
 - Cell Wall Disruption: Many phenolic compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell wall or membrane. The high lipid content of the mycobacterial cell wall makes it a plausible target.[8]

- Enzyme Inhibition: A related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, was found to disrupt the bacterial divisome, suggesting interference with essential enzymes involved in cell division.[9]

Conclusion and Future Outlook

1-(4-Hydroxy-3-methylphenyl)ethanone is a naturally occurring phenolic compound with a well-defined chemical profile and significant, therapeutically relevant biological activities. Its antioxidant properties make it a candidate for further investigation in the context of oxidative stress-related pathologies, while its antimycobacterial activity presents a promising scaffold for the development of new anti-tuberculosis agents. Future research should focus on elucidating the precise mechanisms of its biological actions, exploring its pharmacokinetic and pharmacodynamic profiles in vivo, and synthesizing derivatives to optimize potency and selectivity. The methodologies and insights presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this and other related natural products.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-Hydroxy-3'-methylacetophenone | C₉H₁₀O₂ | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentcompany.com]
- 4. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 7. Buy 4'-Hydroxy-3'-methylacetophenone (EVT-462017) | 876-02-8 [evitachem.com]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
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